molecular formula C13H14N2O3 B2984256 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE CAS No. 1428371-62-3

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B2984256
CAS No.: 1428371-62-3
M. Wt: 246.266
InChI Key: JVRYKQBTFGZBOM-UHFFFAOYSA-N
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Description

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of the Furan and Pyridine Rings: The final step involves coupling the furan and pyridine rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled temperatures.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • Ethyl 3-(furan-2-yl)propionate
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyridine rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(10-5-8-18-9-10)4-7-15-13(17)11-3-1-2-6-14-11/h1-3,5-6,8-9,12,16H,4,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRYKQBTFGZBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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